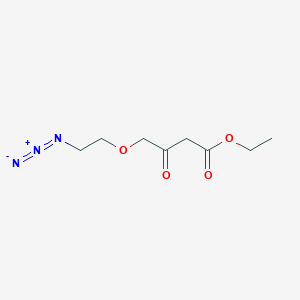

Ethyl 4-(2-azidoethoxy)-3-oxobutanoate

概要

説明

"Ethyl 4-(2-azidoethoxy)-3-oxobutanoate" is a chemical compound synthesized through various chemical reactions. It is a significant compound in organic chemistry due to its unique structure and properties.

Synthesis Analysis

The synthesis of related ethyl oxobutanoates often involves Knoevenagel condensation reactions. For example, compounds such as Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are synthesized using Knoevenagel condensation of specific aldehydes and ethyl acetoacetate in the presence of catalysts like piperidine and trifluoroacetic acid under reflux conditions in benzene (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using spectral studies and X-ray diffraction. They often crystallize in specific crystal systems, such as the monoclinic system, and adopt distinct conformations about certain bonds, like the Z conformation about the C=C bond (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl oxobutanoates participate in various chemical reactions, reflecting their reactivity and chemical properties. For instance, reactions with specific alcohols catalyzed by certain compounds can yield different ethyl alkoxylates (Sakhabutdinova et al., 2018). The nature of these reactions can vary based on the structure of the reactants and the catalysts used.

科学的研究の応用

Antioxidant Capacity Assays

Research on antioxidant capacity assays, such as those involving ABTS/PP decolorization, provides insights into methodologies for studying the reactivity and potential applications of various chemical compounds in inhibiting oxidation processes. These techniques could be relevant to assessing the antioxidant potential of Ethyl 4-(2-azidoethoxy)-3-oxobutanoate if applicable (Ilyasov et al., 2020).

Analytical Methods in Determining Antioxidant Activity

The review by Munteanu and Apetrei (2021) on various tests for determining antioxidant activity underscores the importance of selecting appropriate analytical methods for studying specific chemical compounds. Understanding these methods can aid in the investigation of Ethyl 4-(2-azidoethoxy)-3-oxobutanoate's properties if its antioxidant activity is of interest (Munteanu & Apetrei, 2021).

Biodegradation of Organic Compounds

The study of microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface provides a model for understanding how certain chemical compounds may be biodegraded in environmental settings. This research could offer insights into the environmental fate and degradation pathways of Ethyl 4-(2-azidoethoxy)-3-oxobutanoate under similar conditions (Schmidt et al., 2004).

Electrochemical Technology

Tsuda, Stafford, and Hussey (2017) review advancements in electrochemical technology using room-temperature ionic liquids, highlighting applications in electroplating and energy storage. This area of research could be relevant to exploring the electrochemical properties and applications of Ethyl 4-(2-azidoethoxy)-3-oxobutanoate in similar contexts (Tsuda et al., 2017).

Safety And Hazards

将来の方向性

The use of azido compounds in click chemistry has opened up new possibilities in fields like drug discovery, materials science, and bioconjugation . “Ethyl 4-(2-azidoethoxy)-3-oxobutanoate” could potentially be used in these areas, but without more specific information, it’s difficult to predict future directions.

特性

IUPAC Name |

ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPZBURNBMJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546108 | |

| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

CAS RN |

88150-45-2 | |

| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

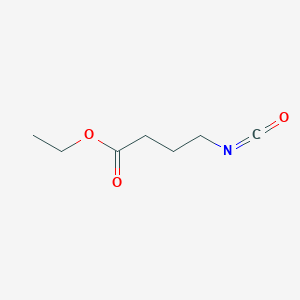

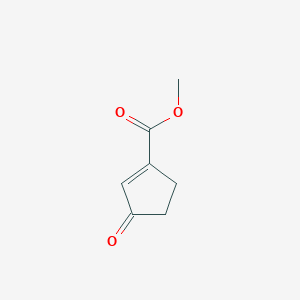

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)